molecular formula C15H16N4OS B7517880 3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea

3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea

Cat. No. B7517880
M. Wt: 300.4 g/mol
InChI Key: XQJNZAHYWJTBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes and pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial properties. Additionally, this compound has been shown to affect specific enzymes and pathways involved in various biological processes, including DNA replication and protein synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea in lab experiments include its unique chemical structure, which allows for the study of specific enzymes and pathways involved in various biological processes. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying a variety of biological processes. The limitations of using this compound in lab experiments include its complex synthesis process and the potential for toxicity at high concentrations.

Future Directions

There are many potential future directions for research involving 3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea. One area of interest is the development of new synthetic methods for producing this compound, which could make it more readily available for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, the potential for using this compound as a tool for studying specific enzymes and pathways involved in various biological processes should be further explored.

Synthesis Methods

The synthesis of 3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea involves a multi-step process that requires advanced knowledge of organic chemistry. The most common method of synthesis involves the reaction of benzimidazole with 3-methylthiophene-2-carboxaldehyde, followed by the addition of methyl isocyanate and subsequent purification steps.

Scientific Research Applications

3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has been used as a tool for studying the role of specific enzymes and pathways in various biological processes.

properties

IUPAC Name

3-(benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-7-8-21-14(11)9-18(2)15(20)17-19-10-16-12-5-3-4-6-13(12)19/h3-8,10H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJNZAHYWJTBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)NN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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